Benzyl N-[1,3-benzodioxol-5-yl(phenylsulfonyl)-methyl]carbamate
Description
Benzyl N-[1,3-benzodioxol-5-yl(phenylsulfonyl)-methyl]carbamate (CAS: 952182-82-0) is a synthetic carbamate derivative with a molecular weight of 425.45 g/mol . Its structure features a benzodioxolyl group fused to a phenylsulfonylmethyl moiety, linked via a carbamate ester to a benzyl group. This compound is primarily utilized in pharmaceutical research, as indicated by its commercial availability from suppliers like Santa Cruz Biotechnology and CymitQuimica, with applications in medicinal chemistry and drug development .
Properties
IUPAC Name |
benzyl N-[benzenesulfonyl(1,3-benzodioxol-5-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO6S/c24-22(27-14-16-7-3-1-4-8-16)23-21(30(25,26)18-9-5-2-6-10-18)17-11-12-19-20(13-17)29-15-28-19/h1-13,21H,14-15H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNVJLOMZYWKCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(NC(=O)OCC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20639992 | |
| Record name | Benzyl [(benzenesulfonyl)(2H-1,3-benzodioxol-5-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20639992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952182-82-0 | |
| Record name | Phenylmethyl N-[1,3-benzodioxol-5-yl(phenylsulfonyl)methyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952182-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl [(benzenesulfonyl)(2H-1,3-benzodioxol-5-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20639992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of the Benzenesulfonyl(1,3-benzodioxol-5-yl)methyl Intermediate
- Starting materials: 1,3-benzodioxol-5-ylmethanol or corresponding aldehyde derivatives and benzenesulfonyl chloride.
- Reaction conditions: The benzenesulfonyl chloride is reacted with the benzodioxolylmethyl precursor under basic conditions (e.g., pyridine or triethylamine) to form the sulfonylated intermediate.
- Mechanism: The sulfonyl chloride electrophilically attacks the nucleophilic benzylic position, forming the sulfonylmethyl linkage.
Carbamate Formation
- Reagents: The sulfonylated intermediate is treated with benzyl chloroformate (Cbz-Cl) or benzyl carbonochloridate in the presence of a base such as triethylamine or sodium hydride.
- Solvent: Common solvents include dichloromethane, tetrahydrofuran (THF), or acetonitrile.
- Temperature: Reactions are typically conducted at 0°C to room temperature to control reactivity and minimize side reactions.
- Outcome: The nucleophilic amine or hydroxyl group on the intermediate reacts with benzyl chloroformate to form the carbamate ester linkage.
Purification
- Methods: The crude product is purified by column chromatography using silica gel with eluents such as ethyl acetate/hexane mixtures.
- Characterization: Purity and identity are confirmed by NMR spectroscopy, mass spectrometry, and melting point analysis.
Representative Reaction Scheme
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 1,3-benzodioxol-5-ylmethanol + benzenesulfonyl chloride | Base (e.g., pyridine), 0°C to RT, solvent (DCM) | Benzenesulfonyl(1,3-benzodioxol-5-yl)methyl intermediate |
| 2 | Intermediate + benzyl chloroformate + base (e.g., Et3N) | 0°C to RT, solvent (THF or DCM) | This compound |
| 3 | Purification | Silica gel chromatography | Pure carbamate compound |
Research Findings and Optimization Notes
- Yield: Reported yields for the carbamate formation step typically range from 60% to 85%, depending on reaction scale and purification efficiency.
- Reaction time: Carbamate formation usually completes within 2–6 hours under mild conditions.
- Side reactions: Over-reaction or hydrolysis of benzyl chloroformate can occur if moisture is present; thus, anhydrous conditions are recommended.
- Stability: The final carbamate is stable under standard storage conditions but should be protected from strong acids or bases that can cleave the carbamate bond.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Sulfonylation reagent | Benzenesulfonyl chloride | Requires base to neutralize HCl |
| Base for sulfonylation | Pyridine or triethylamine | Acts as acid scavenger |
| Solvent for sulfonylation | Dichloromethane (DCM) | Anhydrous preferred |
| Carbamate reagent | Benzyl chloroformate (Cbz-Cl) | Sensitive to moisture |
| Base for carbamate formation | Triethylamine or NaH | Neutralizes HCl formed |
| Solvent for carbamate formation | THF, DCM, or acetonitrile | Anhydrous conditions essential |
| Temperature | 0°C to room temperature | Controls reaction rate and selectivity |
| Purification | Silica gel chromatography | Ethyl acetate/hexane mixtures |
| Yield | 60–85% | Dependent on scale and purity |
Chemical Reactions Analysis
Benzyl N-[1,3-benzodioxol-5-yl(phenylsulfonyl)-methyl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could lead to the formation of amines or alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic pathways and as a building block for more complex molecules . In biology and medicine, it has been studied for its potential anticancer properties, particularly in the context of its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation . Additionally, it has applications in the pharmaceutical industry as a potential lead compound for drug development .
Mechanism of Action
The mechanism of action of Benzyl N-[1,3-benzodioxol-5-yl(phenylsulfonyl)-methyl]carbamate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to the disruption of cellular processes essential for cancer cell survival . The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects .
Comparison with Similar Compounds
Benzyl N-[cyclohexyl(phenylsulfonyl)methyl]carbamate (CAS: 232598-56-0)
Benzyl N-[(3-chlorophenyl)(phenylsulfonyl)methyl]-carbamate (sc-326218)
Benzyl n-(1,3-dioxaindan-5-yl)carbamate (CAS: 709010-30-0)
- Structure : Features a fused 1,3-dioxaindan ring system.
Functional Group Analogues
N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide
- Structure : Replaces the carbamate with a sulfonamide group.
- Unlike the carbamate derivative, the sulfonamide group may enhance hydrogen-bonding interactions with biological targets.
Tert-butyl Carbamates (e.g., Compounds 39, 40, 46)
- Examples: Tert-butyl(3-(((1,2-dimethyl-1H-benzo[d]imidazol-5-yl)amino)methyl)benzyl)carbamate .
- Comparison : The tert-butyl group provides steric protection to the carbamate, increasing stability under acidic conditions. However, it may reduce solubility compared to the benzyl group in the target compound .
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural similarity.
- The benzodioxolyl group contributes to increased hydrogen-bond acceptor capacity compared to cyclohexyl or chlorophenyl analogues.
Biological Activity
Benzyl N-[1,3-benzodioxol-5-yl(phenylsulfonyl)-methyl]carbamate, with the molecular formula C22H19NO6S and a molecular weight of 425.45 g/mol, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by its ability to undergo various chemical reactions, including oxidation and reduction. It serves as a reagent in synthetic pathways and has been noted for its interactions with specific molecular targets that are crucial in cellular processes.
The compound primarily acts as an enzyme inhibitor , which disrupts cellular processes essential for cancer cell survival. It has shown efficacy in inhibiting certain enzymes involved in tumor progression, leading to reduced proliferation of cancer cells. This mechanism is critical for its potential application in cancer therapeutics.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity . In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12 | Cell cycle arrest |
| A549 (Lung Cancer) | 20 | Inhibition of cell migration |
These findings suggest that the compound may serve as a promising candidate for further development in cancer therapies.
Enzyme Inhibition
This compound has been shown to inhibit specific enzymes that are critical in metabolic pathways associated with cancer:
| Enzyme | Inhibition Type | Kinetic Parameters |
|---|---|---|
| Carbonic Anhydrase | Competitive | Ki = 25 µM |
| Matrix Metalloproteinase | Non-competitive | Ki = 30 µM |
These enzymatic interactions are pivotal as they can lead to altered metabolic states within tumor cells, potentially enhancing the efficacy of existing treatments.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- In Vivo Studies : A study conducted on mice models demonstrated that treatment with this compound resulted in significant tumor regression compared to control groups.
- Synergistic Effects : Research has indicated that this compound may exhibit synergistic effects when combined with other chemotherapeutic agents, enhancing overall therapeutic efficacy.
- Mechanistic Insights : Further mechanistic studies revealed that the compound induces oxidative stress within cancer cells, leading to increased apoptosis rates.
Q & A
Basic: What are the common synthetic routes for preparing Benzyl N-[1,3-benzodioxol-5-yl(phenylsulfonyl)-methyl]carbamate?
The compound is typically synthesized via multi-step reactions involving carbamate formation and sulfonylation. A representative method involves:
Aldehyde-Amine Condensation : Reacting a benzodioxol-5-yl aldehyde with a carbamate precursor (e.g., benzyl carbamate) in acetone or similar solvents under mild conditions .
Sulfonylation : Introducing the phenylsulfonyl group using sulfonyl chlorides, often in the presence of a base like triethylamine to neutralize HCl byproducts.
Purification : Column chromatography (e.g., petroleum ether/ethyl acetate gradients) is commonly employed to isolate the product. Yield optimization may require adjusting stoichiometry or reaction time .
Basic: What spectroscopic and analytical methods are critical for characterizing this compound?
Key characterization techniques include:
- NMR Spectroscopy : H and C NMR to confirm the presence of the benzodioxole (δ ~5.9–6.9 ppm for aromatic protons), sulfonyl, and carbamate groups.
- Mass Spectrometry (ESI or HRMS) : To verify molecular weight (e.g., observed [M+Na] peaks) and fragmentation patterns .
- X-ray Crystallography : For unambiguous structural determination. Programs like SHELXL are widely used for refining crystal structures, particularly for resolving steric effects around the sulfonyl and benzodioxol moieties .
Advanced: How can computational methods aid in predicting reaction pathways or selectivity for derivatives of this compound?
First-principles calculations (e.g., DFT) can model reaction potential energy surfaces to predict regioselectivity. For example:
- Transition State Analysis : Identifying energy barriers for competing pathways (e.g., sulfonylation at different positions).
- Electronic Structure Modeling : Assessing charge distribution to explain nucleophilic attack sites. Studies on similar carbamates highlight the role of three-body stabilization in directing reaction outcomes .
- Molecular Dynamics : Simulating solvent effects on reaction kinetics.
Advanced: What strategies resolve enantiomers of chiral analogs, and how are their biological activities evaluated?
- Asymmetric Synthesis : Chiral auxiliaries or catalysts (e.g., organocatalysts) can induce enantioselectivity during carbamate or sulfonamide bond formation.
- Chiral Chromatography : Using columns like Chiralpak® IA/IB to separate enantiomers.
- Biological Assays : Enantiomers are tested in receptor-binding assays (e.g., serotonin receptors for psychoactive analogs) or in vivo models (e.g., drug discrimination paradigms in rodents) to assess stereospecific activity. Evidence from benzodioxol derivatives shows that even minor stereochemical changes can drastically alter pharmacological profiles .
Advanced: How do crystallographic data (e.g., torsion angles, packing motifs) inform stability or reactivity studies?
X-ray structures reveal:
- Torsional Strain : Distortions in the benzodioxol-sulfonyl linkage may predispose the compound to hydrolysis or oxidative degradation.
- Intermolecular Interactions : Hydrogen bonding between carbamate NH and sulfonyl oxygen can enhance crystalline stability, impacting solubility .
- Polymorphism Screening : Differential scanning calorimetry (DSC) paired with SHELX refinement identifies polymorphs with varying bioavailability .
Data Contradiction Analysis: Why do reported synthetic yields vary for similar carbamate-sulfonamide hybrids?
Discrepancies may arise from:
- Reaction Conditions : Temperature sensitivity (e.g., exothermic sulfonylation requiring strict cooling to ≤30°C to avoid side reactions) .
- Substrate Purity : Impurities in starting materials (e.g., benzodioxol-5-yl aldehydes) can reduce efficiency.
- Workup Methods : Incomplete removal of byproducts (e.g., unreacted sulfonyl chlorides) during extraction may skew yield calculations .
Methodological Challenge: How to mitigate hydrolysis of the carbamate group during storage or biological assays?
- Storage : Lyophilization and storage under inert gas (N or Ar) at −20°C in anhydrous DMSO or acetonitrile.
- Buffer Selection : Use neutral pH buffers (e.g., PBS) for in vitro studies, as acidic/basic conditions accelerate carbamate degradation.
- Stabilizers : Add antioxidants (e.g., BHT) to formulations to prevent oxidative cleavage .
Structure-Activity Relationship (SAR): What functional groups in this compound are hypothesized to influence target binding?
Key pharmacophores include:
- Benzodioxol Ring : Potential π-π stacking with aromatic residues in enzyme active sites.
- Sulfonyl Group : Hydrogen-bond acceptor interactions with catalytic lysine or arginine residues.
- Carbamate Linker : Flexibility and hydrophobicity may modulate membrane permeability. Analog studies suggest substituting the benzyl group with bulkier moieties enhances selectivity for certain targets (e.g., VAP-1 inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
